Endrin aldehyde
Description
Endrin aldehyde (CAS 7421-93-4) is a degradation product of the organochlorine pesticide endrin, formed through photochemical and microbial processes in soil and water . Structurally, it belongs to the cyclodiene family of organochlorine compounds, characterized by a polycyclic framework with chlorine substituents. This compound has a molecular weight of 381.9 g/mol and a water solubility of 50 mg/L, significantly higher than its parent compound, endrin (200 µg/L) . Its log octanol-water partition coefficient (Log Kow) ranges from 3.15 to 5.6, indicating moderate to high lipophilicity . While endrin itself is highly toxic (acute oral LD₅₀ in rats: 3–12 mg/kg), this compound exhibits reduced mammalian toxicity, as it lacks the epoxide group critical for neurotoxic effects .
Environmental monitoring data reveal its presence in agricultural soils (up to 32.144 µg/kg) and river sediments (536.2 ng/g in Nigeria), often correlating with historical or ongoing endrin use . Notably, this compound’s detection in multiple matrices (soil, water, produce) highlights its environmental persistence and mobility, with soil/water concentration ratios reaching 27.4 . Regulatory agencies, including the U.S. EPA, classify it as a hazardous substance with a reportable quantity (RQ) of 1 pound under CERCLA .
Properties
IUPAC Name |
3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTWZIFNBBCVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
| Record name | ENDRIN ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16206 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860011 | |
| Record name | 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Endrin aldehyde is a solid., Solid; [CAMEO] | |
| Record name | ENDRIN ALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16206 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Endrin aldehyde | |
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Solubility |
In water 2.4X10-2 mg/L at 25 °C | |
| Record name | ENDRIN ALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000002 [mmHg], 2X10-7 mm Hg at 25 °C | |
| Record name | Endrin aldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ENDRIN ALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
7421-93-4, 77287-19-5 | |
| Record name | ENDRIN ALDEHYDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/16206 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2,4-Methenocyclopenta[cd]pentalene-5-carboxaldehyde, 2,2a,3,3,4,7-hexachlorodecahydro-, (1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-rel- | |
| Source | CAS Common Chemistry | |
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| Record name | Endrin aldehyde | |
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| Record name | 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde | |
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| Record name | 7421-93-4 | |
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| Record name | ENDRIN ALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Melting point: 235 °C, with decomposition | |
| Record name | ENDRIN ALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Photochemical Isomerization of Endrin
Endrin aldehyde is most commonly synthesized via the photochemical degradation of endrin. When solid endrin is exposed to ultraviolet (UV) radiation or sunlight, it undergoes isomerization to form endrin ketone (delta ketoendrin) as the primary product, with minor yields of this compound . Burton and Pollard (1974) demonstrated that thin layers of endrin on glass substrates exposed to sunlight undergo this transformation with a first-order kinetic half-life of 5–9 days under intense summer sunlight . The reaction proceeds via radical-mediated pathways, where UV light cleaves chlorine-carbon bonds, leading to structural rearrangements.
Laboratory-scale photolysis experiments using hexane or cyclohexane as solvents revealed that endrin undergoes dechlorination, yielding a pentachlorinated half-cage ketone as the major product . However, trace amounts of this compound are consistently detected alongside this ketone, particularly when the reaction is conducted in polar solvents that stabilize aldehyde intermediates. The yield of this compound in these systems rarely exceeds 5–10%, necessitating advanced purification techniques such as column chromatography or preparative gas chromatography for isolation .
Thermal Decomposition of Endrin
Controlled thermal degradation of endrin at elevated temperatures (150–250°C) produces this compound as a secondary product. Phillips et al. (1962) observed that heating endrin in inert atmospheres results in the cleavage of its cyclodiene structure, generating a mixture of endrin ketone (70–80%) and this compound (15–20%) . The reaction mechanism involves retro-Diels-Alder reactions, where the six-membered ring of endrin undergoes decomposition to form smaller fragments, including the aldehyde derivative.
Optimizing temperature and residence time is critical for maximizing aldehyde yields. For instance, at 200°C with a reaction duration of 2 hours, this compound constitutes approximately 18% of the product mixture . Catalysts such as activated alumina or silica gel have been shown to enhance selectivity toward aldehyde formation by stabilizing polar intermediates .
Analytical Validation and Purification
Confirming the identity and purity of synthesized this compound necessitates robust analytical protocols. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using QuEChERS extraction and enhanced matrix removal (EMR-Lipid) cleanup has proven effective in isolating this compound from complex matrices . Recoveries of 86% have been achieved at spiking concentrations of 10 ng/g, with limits of quantification (LOQs) as low as 5 ng/g .
Chemical Reactions Analysis
Types of Reactions: Endrin aldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form endrin ketone.
Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives, although specific reagents and conditions for this reaction are less commonly documented.
Substitution: Halogen substitution reactions can occur, where chlorine atoms in the molecule are replaced by other halogens or functional groups.
Major Products: The major products formed from the reactions of this compound include endrin ketone and various less chlorinated derivatives depending on the specific reaction conditions .
Scientific Research Applications
Environmental Monitoring and Analysis
Endrin aldehyde is often studied in the context of environmental contamination due to its presence in hazardous waste sites and its persistence in soil and water systems.
- Detection and Measurement : Researchers have developed analytical methods to measure this compound levels in environmental samples. For instance, it can be detected in soil and water samples where endrin has been applied, allowing scientists to assess the extent of contamination and degradation rates .
- Degradation Studies : Studies indicate that endrin can undergo photodegradation in sunlight, with this compound being one of the minor products formed during this process. This property is significant for understanding how endrin and its derivatives behave in natural environments .
Toxicological Research
The toxicological profile of this compound is critical for understanding its health effects on humans and wildlife.
- Health Effects Studies : Epidemiological studies have linked exposure to endrin and its derivatives, including this compound, with various health outcomes. For example, case-control studies have indicated elevated serum levels of endrin among individuals with specific health conditions, such as type 1 diabetes .
- Biodegradation Research : Laboratory studies have shown that certain soil microorganisms can biodegrade endrin, which may also apply to its aldehyde counterpart. Understanding the biodegradation pathways is essential for developing bioremediation strategies for contaminated sites .
Case Studies
Several case studies illustrate the implications of this compound in real-world scenarios:
Mechanism of Action
Endrin aldehyde exerts its toxic effects primarily through its interaction with the central nervous system. It antagonizes the action of gamma-aminobutyric acid (GABA) at GABA-A receptors, effectively blocking the GABA-induced uptake of chloride ions. This results in hyperexcitability of the central nervous system, which can lead to convulsions, seizures, and potentially death . Additionally, this compound has been reported to enhance reactive oxygen species in liver and brain tissues, contributing to its toxic effects .
Comparison with Similar Compounds
Table 1: Key Properties of Endrin Aldehyde and Related Compounds
Key Observations:
- Solubility and Mobility: this compound’s higher solubility compared to endrin enhances its mobility in aquatic systems, explaining its detection in water samples .
- Lipophilicity: Aldrin and dieldrin exhibit higher Log Kow values, favoring bioaccumulation in fatty tissues, whereas this compound’s lower Log Kow reduces this risk .
Environmental Persistence and Degradation
Formation Pathways:
Environmental Half-Lives:
Table 2: Environmental Occurrence in Sediments (Selected Studies)
| Location | This compound (ng/g) | Endrin (ng/g) | Dieldrin (ng/g) | Aldrin (ng/g) | Source |
|---|---|---|---|---|---|
| Agboyi Creek, Nigeria | 536.2 | 8139.5 | 38.9 | 43.6 | |
| Sile Region, Turkey | 32.144 (soil) | 35.59 (soil) | Not detected | Detected |
Toxicity and Regulatory Status
- Dieldrin and aldrin, however, disrupt neuronal chloride channels, causing seizures and death .
- Regulatory Measures:
Analytical Challenges and Detection
- Extraction Efficiency: Hexane-toluene solvent systems optimize recovery of this compound from dried blood spots, though its limit of quantification (LOQ) remains higher than other organochlorines .
- Speciation Ratios: Soil/water ratios for this compound (27.4) exceed those of α-HCH (2.4), underscoring its affinity for soil matrices .
Biological Activity
Endrin aldehyde is an organochlorine compound derived from endrin, primarily known for its use as a pesticide. Its biological activity is significant due to its neurotoxic effects and potential health risks associated with exposure. This article reviews the biological activity of this compound, focusing on its mechanisms of toxicity, health effects in humans and animals, and relevant case studies.
Mechanism of Toxicity
This compound exhibits several mechanisms that contribute to its biological activity:
- GABA-A Receptor Antagonism : this compound antagonizes the action of gamma-aminobutyric acid (GABA) at GABA-A receptors. This antagonism blocks the GABA-induced uptake of chloride ions, leading to hyperexcitability in the central nervous system (CNS) .
- ATPase Inhibition : The compound inhibits Na/K ATPase and Ca/Mg ATPase, which are crucial for calcium transport across cellular membranes. This inhibition results in an accumulation of intracellular calcium ions, promoting neurotransmitter release and neuronal depolarization .
- Lipid Peroxidation and DNA Damage : this compound increases lipid peroxidation and decreases membrane fluidity, contributing to cellular damage, particularly in hepatocytes. The precise mechanisms underlying these effects remain unclear .
Health Effects in Humans
Research has documented various health impacts associated with endrin exposure:
- Neurological Effects : A cohort study involving workers exposed to endrin reported cases of convulsions and abnormal EEG findings. Symptoms were generally reversible after removal from exposure .
- Liver Function Alterations : Some workers exhibited abnormal liver function tests, including elevated levels of AST and ALT, which normalized after cessation of exposure .
- Developmental Delays : In a study involving adolescents in cotton-growing regions, elevated serum endrin levels correlated with delayed physical and sexual development, including reduced height and body weight .
Animal Studies
Animal studies have provided further insights into the biological activity of this compound:
- Toxicity Studies : Inhalation studies on various animal species revealed significant toxicity at high concentrations, with observable degenerative changes in organs such as the kidneys and liver . For instance, cats exposed to high concentrations died within 24 hours, while other species showed varying degrees of survival and organ damage .
Table 1: Summary of Animal Studies on this compound
| Species | Exposure Type | Concentration | Observed Effects |
|---|---|---|---|
| Cats | Inhalation | 6,500 mg/m³ | Death within 24 hours |
| Rabbits | Inhalation | 15 mg/m³ | Diffuse degenerative changes |
| Mice | Inhalation | 15 mg/m³ | Death after multiple exposures |
| Rats | Inhalation | 15 mg/m³ | Survived 130 exposures |
Metabolism and Bioaccumulation
This compound tends to bioaccumulate due to its high lipid solubility. Studies indicate that it is metabolized variably across species. For example:
- Metabolic Pathways : The primary metabolic pathway involves oxidation leading to hydroxylated metabolites. Notably, sex differences have been observed in metabolic rates among rats .
- Bioaccumulation : In humans, low levels of endrin have been detected in adipose tissue, with concentrations increasing with age. However, studies in North America found negligible levels in the general population .
Case Studies
Several epidemiological studies highlight the health risks associated with endrin exposure:
- Occupational Exposure Study :
- Adolescent Health Study :
Q & A
Basic: What validated analytical methods are recommended for quantifying Endrin aldehyde in environmental matrices?
The quantification of this compound in water, soil, or sediment typically employs high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) . Key steps include:
-
Sample preparation : Use EPA Method 1699 for extraction and cleanup, which specifies solvent selection and surrogate standards (e.g., decachlorobiphenyl) to monitor recovery efficiency .
-
Chromatographic separation : Dual analytical columns (e.g., DB-5 and DB-1701) are recommended to confirm analyte identity. If interference occurs on one column, data from the uncontaminated column can be used for quantification .
-
Degradation control : Pre-analysis checks for Endrin breakdown products (aldehyde and ketone) are critical. Calculate degradation percentages using the formula:
Acceptable degradation thresholds are outlined in Table 32 of technical specifications (e.g., ≤20% for Endrin) .
Advanced: How should researchers address discrepancies in this compound data caused by column interference or surrogate recovery biases?
- Column interference mitigation : When interferences (e.g., co-eluting compounds like methoxychlor) affect one column, prioritize data from the uncontaminated column. Cross-validation with secondary detectors or orthogonal methods (e.g., LC-MS/MS) is advised .
- Surrogate recovery evaluation : Surrogates with recoveries outside laboratory criteria (e.g., 119–123%) may indicate matrix effects. While high-biased data (e.g., 148% LCS recovery for Aroclor-1260) are acceptable for decision-making, document biases in uncertainty analyses .
- Data qualification : Qualify results as "estimated" (J) if degradation exceeds 20%, and flag samples with undetected Endrin but detected degradation products as "unusable" (R) .
Basic: What physicochemical properties of this compound influence its environmental behavior and analytical detection?
Key properties include:
- Water solubility : 260 µg/L at 25°C, affecting its persistence in aquatic systems.
- Vapor pressure : 2 × 10⁻⁷ mmHg, indicating low volatility and potential for sediment accumulation.
- Stability : Degrades into Endrin ketone under UV exposure or microbial activity. Storage at 0–6°C is recommended to prevent degradation in reference standards .
These properties guide sampling protocols (e.g., prioritizing sediment analysis) and inform detection limits (e.g., 2300 µg/kg in Baltimore Harbor sediments) .
Advanced: What methodological strategies improve the reliability of this compound detection in degraded environmental samples?
- Degradation product monitoring : Use EPA 8081B to quantify this compound alongside its parent compound (Endrin) and ketone. Report summed degradation products if Endrin is undetected .
- Matrix-specific calibration : Account for matrix effects (e.g., organic carbon content in sediments) by spiking matrix-matched calibration standards.
- Quality control tiers : Implement blanks, duplicates, and laboratory control samples (LCS) with acceptance criteria for precision (±25%) and accuracy (75–125% recovery) .
Basic: What are the acceptance criteria for surrogate recoveries in this compound analysis?
Surrogate recoveries (e.g., decachlorobiphenyl) should fall within 70–130% for most protocols. Projects may allow broader ranges (e.g., 119–123%) if matrix complexity justifies minor deviations. High recoveries (>130%) suggest incomplete extraction or matrix interference, requiring method optimization .
Advanced: How can researchers statistically reconcile contradictory data between field samples and laboratory controls?
- Error propagation models : Quantify uncertainties from surrogate recoveries, instrument drift, and degradation using Monte Carlo simulations.
- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers linked to specific batches or matrices.
- Meta-analysis : Compare results with historical data (e.g., 31,000 µg/kg this compound in Baltimore Harbor) to contextualize anomalies .
Basic: What documentation standards ensure reproducibility in this compound research?
- Method transparency : Describe column types, gradient programs, and MS parameters (e.g., m/z 380.9 for this compound). Reference established protocols like EPA 1699 .
- Data archiving : Publish raw chromatograms and recovery calculations as supplementary materials. Use repositories like Zenodo for long-term access .
Advanced: How do regulatory thresholds for this compound impact ecological risk assessments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
